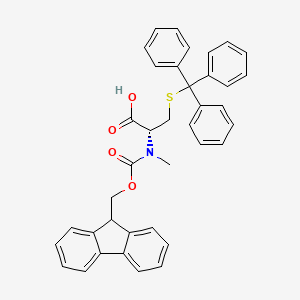

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tritylthio group, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Thioether Formation: The tritylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a trityl chloride derivative.

Coupling Reaction: The protected amino acid is then coupled with the propanoic acid backbone using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process and ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tritylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Piperidine in dimethylformamide (DMF) is often used to remove the Fmoc group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino acids ready for further coupling reactions.

Wissenschaftliche Forschungsanwendungen

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is widely used in:

Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Wirkmechanismus

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The tritylthio group provides additional stability and can be selectively removed under mild conditions, allowing for precise control over the synthesis process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylthio)propanoic acid

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

Uniqueness

The unique combination of the Fmoc and tritylthio groups in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid provides enhanced stability and selectivity in peptide synthesis compared to other similar compounds. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a complex organic compound with significant biological relevance. This compound belongs to a class of amino acids and derivatives, which are crucial in various biological processes. Its unique structural features, including the fluorenyl group and the tritylthio moiety, contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Fluorenyl Group : Enhances lipophilicity and may influence biological interactions.

- Methoxycarbonyl Group : Provides stability and affects the compound's solubility.

- Methylamino Group : Contributes to the compound's interaction with biological targets.

- Tritylthio Group : Imparts unique reactivity and potential for further modifications.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant inhibition against bacterial growth. For instance, derivatives of fluorenyl compounds have shown activity against various strains of bacteria, including multi-drug resistant strains of Mycobacterium tuberculosis .

2. Neuroprotective Effects

Certain analogs of this compound have been investigated for their potential in treating neurodegenerative diseases. The fluorenyl group may enhance the ability of these compounds to cross the blood-brain barrier, thereby providing neuroprotective effects.

3. Anti-inflammatory Properties

The compound may modulate inflammatory pathways, influencing cytokine production and immune responses. Studies suggest that structural modifications can enhance or diminish these anti-inflammatory activities .

4. Epigenetic Modulation

Recent studies have highlighted the potential of similar compounds as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in epigenetic regulation, and compounds like this compound could serve as leads for developing new HDAC inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or thio portions can significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Removal of methyl group | Decreased binding affinity to targets |

| Alteration of tritylthio group | Enhanced antimicrobial activity |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A series of fluorenyl derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis H37Rv strain. Several compounds displayed potent activity against this pathogen, highlighting the therapeutic potential of fluorenyl-based structures .

- Neuroprotection in Animal Models : In vivo studies using animal models for neurodegeneration demonstrated that certain analogs reduced neuronal cell death and improved cognitive function, suggesting a protective role against neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-DHUJRADRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.